

# The Genetic Basis of H Antigen Expression and Deficiency: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Abstract

The H antigen is a fundamental carbohydrate structure that serves as the precursor for the A and B antigens of the ABO blood group system. Its expression is critical for normal ABO blood type determination and has implications in transfusion medicine, transplantation, and susceptibility to certain infectious diseases. This technical guide provides a comprehensive overview of the genetic and biochemical mechanisms governing H antigen synthesis and the molecular basis of its deficiency, leading to rare phenotypes such as Bombay and para-Bombay. Detailed methodologies for key experimental procedures and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field.

## Introduction

The H antigen is a fucose-containing oligosaccharide present on the surface of red blood cells and in secretions of most individuals.[1] Its synthesis is a critical step in the biosynthesis of the A and B antigens.[2] The absence of the H antigen results in the rare Bombay (Oh) phenotype, where individuals lack all ABH antigens on their red blood cells, even if they possess the genes for A and/or B antigen synthesis.[3][4] A related, but distinct, para-Bombay phenotype is characterized by a deficiency of H antigen on red cells but its presence in secretions.[5][6] Understanding the genetic basis of H antigen expression and its deficiency is crucial for accurate blood typing, safe blood transfusion practices, and for elucidating the role of fucosylated antigens in health and disease.

This guide details the roles of the fucosyltransferase genes, FUT1 and FUT2, in H antigen synthesis, the molecular genetics of the Bombay and para-Bombay phenotypes, and provides detailed protocols for the serological and molecular techniques used to study these phenomena.

## Genetic and Biochemical Basis of H Antigen Expression

The synthesis of the H antigen is controlled by two closely linked genes on chromosome 19q13.3: FUT1 (H locus) and FUT2 (Secretor locus).<sup>[1][7]</sup> These genes encode for two distinct  $\alpha$ -1,2-fucosyltransferases with similar substrate specificities but different tissue expression patterns.<sup>[8][9]</sup>

### The Role of FUT1 and FUT2 Genes

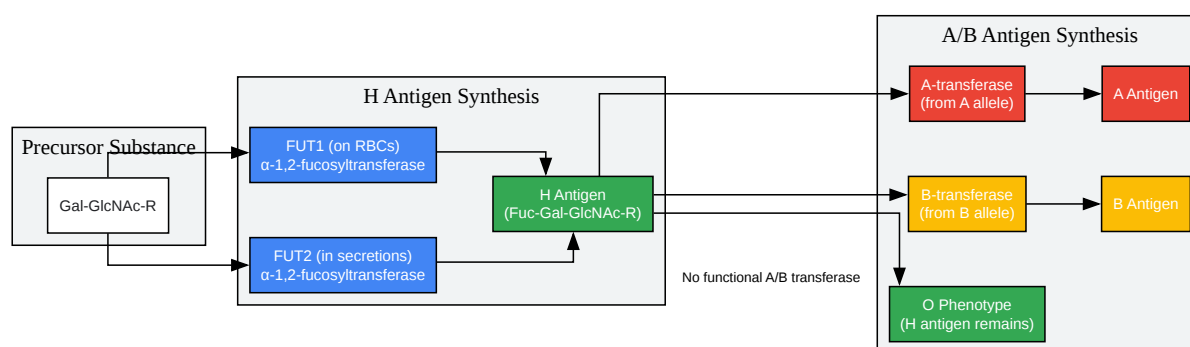
- **FUT1 (H gene):** This gene is primarily expressed in erythroid precursor cells and encodes for  $\alpha$ -1,2-fucosyltransferase 1 (FUT1).<sup>[1][10]</sup> This enzyme is responsible for the synthesis of the H antigen on the surface of red blood cells by transferring an L-fucose molecule from a GDP-fucose donor to the terminal galactose of a precursor carbohydrate chain (Type 2 precursor chains).<sup>[11][12]</sup> The presence of at least one functional FUT1 allele (genotype HH or Hh) is necessary for H antigen expression on red blood cells.<sup>[1]</sup>
- **FUT2 (Secretor gene):** This gene is expressed in secretory glands and epithelial cells.<sup>[1][13]</sup> It encodes for  $\alpha$ -1,2-fucosyltransferase 2 (FUT2), which synthesizes H antigen (on Type 1 precursor chains) that is secreted into bodily fluids such as saliva, sweat, tears, and digestive juices.<sup>[12][13]</sup> Individuals with at least one functional FUT2 allele (Se/Se or Se/se) are termed "secretors," while those with two non-functional alleles (se/se) are "non-secretors" and do not have soluble H antigen in their secretions.<sup>[3][13]</sup>

### Biochemical Pathway of H Antigen Synthesis

The synthesis of the H antigen is a crucial step in the formation of A and B antigens. The process can be summarized as follows:

- **Precursor Substance:** A basic carbohydrate chain, the precursor substance, is present on the surface of red blood cells and in secretions.

- **H Antigen Formation:** The  $\alpha$ -1,2-fucosyltransferase encoded by FUT1 (on red blood cells) or FUT2 (in secretions) adds a fucose molecule to the terminal galactose of the precursor substance.[2] This fucosylated structure is the H antigen.
- **A and B Antigen Formation:** The H antigen then serves as a substrate for the A- and B-glycosyltransferases, encoded by the ABO gene. The A-transferase adds an N-acetylgalactosamine to the H antigen to form the A antigen, while the B-transferase adds a D-galactose to form the B antigen. Individuals with blood group O lack functional A and B transferases, and therefore their red blood cells have the highest expression of the H antigen.[1][14]



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Biochemical pathway of H, A, and B antigen synthesis.

## H Antigen Deficiency: Bombay and Para-Bombay Phenotypes

Deficiency of the H antigen is a rare condition resulting from mutations in the FUT1 gene. This leads to two primary phenotypes: the Bombay phenotype and the para-Bombay phenotype.

### Bombay Phenotype (Oh)

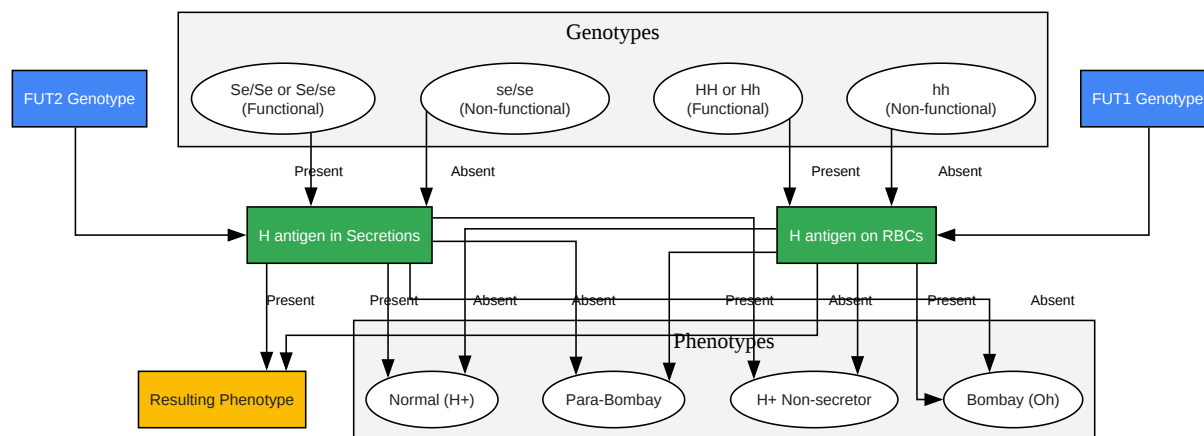
The Bombay phenotype was first discovered in Bombay (now Mumbai), India, in 1952.<sup>[15]</sup> Individuals with this phenotype have a genotype of hh (homozygous for a non-functional FUT1 allele) and se/se (non-secretor).<sup>[5][15]</sup>

- **Genetic Basis:** The classic Bombay phenotype is often caused by a nonsense mutation in the FUT1 gene.<sup>[1]</sup> However, various other inactivating mutations have been identified.<sup>[7]</sup> Due to the lack of a functional FUT1 enzyme, no H antigen is produced on their red blood cells. Consequently, A and B antigens cannot be synthesized, regardless of the individual's ABO genotype.<sup>[3][4]</sup>
- **Serological Characteristics:** Red blood cells of Bombay individuals are not agglutinated by anti-A, anti-B, or anti-H reagents. Their serum contains anti-A, anti-B, and a potent, naturally occurring anti-H antibody.<sup>[3][4]</sup>
- **Clinical Significance:** Individuals with the Bombay phenotype can only receive blood from other Bombay individuals. Transfusion with blood from a regular group O donor, which is rich in H antigen, will cause a severe hemolytic transfusion reaction.<sup>[4]</sup>

## Para-Bombay Phenotype

The para-Bombay phenotype is characterized by a deficiency or complete absence of H antigen on red blood cells, but the presence of H antigen in secretions.<sup>[5][6]</sup>

- **Genetic Basis:** Para-Bombay individuals have a genotype of hh (homozygous for a non-functional FUT1 allele) but possess at least one functional FUT2 allele (Se/Se or Se/se).<sup>[5]</sup> This allows for the synthesis and secretion of H antigen (and subsequently A or B antigens if the corresponding ABO alleles are present) into bodily fluids.
- **Serological Characteristics:** The red blood cells of para-Bombay individuals show weak or no reaction with anti-H lectin. They may have weakly expressed A or B antigens on their red cells due to the adsorption of soluble antigens from the plasma.<sup>[5]</sup> Their serum may or may not contain anti-H.
- **Clinical Significance:** Transfusion requirements for para-Bombay individuals depend on the presence and clinical significance of anti-H in their serum. If a clinically significant anti-H is present, H-deficient blood (from Bombay or para-Bombay donors) is required.<sup>[5]</sup>



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Logical relationship between FUT1/FUT2 genotypes and phenotypes.

## Quantitative Data

### Table 1: Prevalence of Bombay and Para-Bombay Phenotypes in Various Populations

Phenotype	Population	Prevalence	Citation(s)
Bombay	India	1 in 10,000	[15][16]
Bombay	Europe	1 in 1,000,000	[15][16]
Bombay	Taiwan	1 in 8,000	[16]
Bombay	Southern Bengal (Donors)	0.007%	[15]
Bombay	Southern Bengal (Patients)	0.014%	[15]
Para-Bombay	Chinese	1 in 12,000	[5][17]
Para-Bombay to Bombay Ratio	General	1:15	[18]

**Table 2: H Antigen Expression on Red Blood Cells by ABO Blood Group**

ABO Blood Group	Relative Amount of H Antigen	Citation(s)
O	Highest	[3][4][19]
A2	High	[4][19]
B	Intermediate	[4][19]
A2B	Intermediate	[4][19]
A1	Low	[4][19]
A1B	Lowest	[3][4][19]

**Table 3: Frequencies of Selected FUT1 and FUT2 Alleles in Different Populations**

Gene	Allele	Population	Allele Frequency (%)	Citation(s)
FUT1	Wild-type	Tibetan	97.75	<a href="#">[20]</a>
FUT2	Se357 (functional)	Tibetan	32.75	<a href="#">[20]</a>
FUT2	se357,385 (non-functional)	Tibetan	55.0	<a href="#">[20]</a>
FUT2	Non-secretor alleles	Han Chinese	1.09	<a href="#">[21]</a>
FUT2	Non-secretor alleles	Uyghur	26.53	<a href="#">[21]</a>
FUT2	Non-secretor alleles	Indian	50.00	<a href="#">[21]</a>

## Experimental Protocols

### Serological Typing of ABH Antigens

Principle: This method relies on the principle of hemagglutination, where red blood cells clump together in the presence of their corresponding antibodies.

Methodology:

- Forward Grouping (Cell Typing):
  - Prepare a 2-5% suspension of the patient's red blood cells in saline.
  - Place one drop of the cell suspension into three separate labeled test tubes or onto a slide.
  - Add one drop of anti-A serum to the first tube/slide area, one drop of anti-B serum to the second, and one drop of anti-H lectin (*Ulex europaeus*) to the third.
  - Mix the contents and centrifuge the tubes or gently rock the slide.

- Observe for agglutination. The presence of agglutination indicates the presence of the corresponding antigen.[\[22\]](#)[\[23\]](#)
- Reverse Grouping (Serum Typing):
  - Separate the serum from the patient's blood sample.
  - Place two drops of the patient's serum into two separate labeled test tubes.
  - Add one drop of a 2-5% suspension of known group A1 red cells to the first tube and one drop of a 2-5% suspension of known group B red cells to the second tube.
  - Mix, centrifuge, and observe for agglutination. Agglutination indicates the presence of the corresponding antibody.[\[22\]](#)[\[24\]](#)

Interpretation: The forward and reverse grouping results should be complementary. For example, a person with blood group A will show agglutination with anti-A serum and with B cells. Bombay phenotype individuals will show no agglutination in the forward grouping with anti-A and anti-B, and their serum will agglutinate both A and B cells, similar to group O. However, they will also show no agglutination with anti-H lectin, and their serum will contain anti-H, which can be detected by testing against group O red cells.[\[4\]](#)

## Saliva Secretor Status Testing (Hemagglutination Inhibition)

Principle: This test determines the presence of soluble ABH antigens in saliva. If present, these antigens will neutralize their corresponding antibodies, thereby inhibiting the agglutination of red blood cells.[\[6\]](#)

Methodology:

- Sample Preparation:
  - Collect 1-2 mL of unstimulated saliva in a sterile tube.
  - Heat the saliva in a boiling water bath for 10 minutes to inactivate enzymes.[\[25\]](#)[\[26\]](#)
  - Centrifuge the sample at high speed to obtain a clear supernatant.[\[25\]](#)



- Inhibition Test:
  - In a test tube, mix one drop of the saliva supernatant with one drop of the corresponding anti-serum (e.g., anti-A for a group A individual).
  - Incubate at room temperature for 10-20 minutes.
  - Add one drop of a 2-5% suspension of the corresponding indicator red blood cells (e.g., A1 cells).
  - Mix, centrifuge, and observe for agglutination.

Interpretation:

- Secretor: No agglutination indicates that the soluble antigens in the saliva have neutralized the antibodies.[\[6\]](#)
- Non-secretor: Agglutination indicates the absence of soluble antigens in the saliva, leaving the antibodies free to react with the red blood cells.[\[26\]](#)

## Molecular Analysis of FUT1 and FUT2 Genes

Genomic DNA is extracted from peripheral blood leukocytes using standard commercial kits according to the manufacturer's instructions.

The entire coding regions of the FUT1 and FUT2 genes are amplified using specific primers. Primer sequences can be designed based on the published gene sequences.[\[27\]](#)[\[28\]](#)

Principle: This method determines the precise nucleotide sequence of a DNA fragment. It involves the use of dideoxynucleotides (ddNTPs) that terminate DNA synthesis.[\[29\]](#)

Methodology:

- The PCR products are purified to remove excess primers and dNTPs.
- A sequencing reaction is set up containing the purified PCR product, a sequencing primer, DNA polymerase, the four deoxynucleotides (dNTPs), and a small amount of the four fluorescently labeled dideoxynucleotides (ddNTPs).

- The reaction undergoes thermal cycling, resulting in a series of DNA fragments of varying lengths, each terminated by a labeled ddNTP.
- The fragments are separated by size using capillary electrophoresis.
- A laser excites the fluorescent labels, and a detector reads the color of the fluorescence for each fragment, thereby determining the nucleotide sequence.[\[29\]](#)

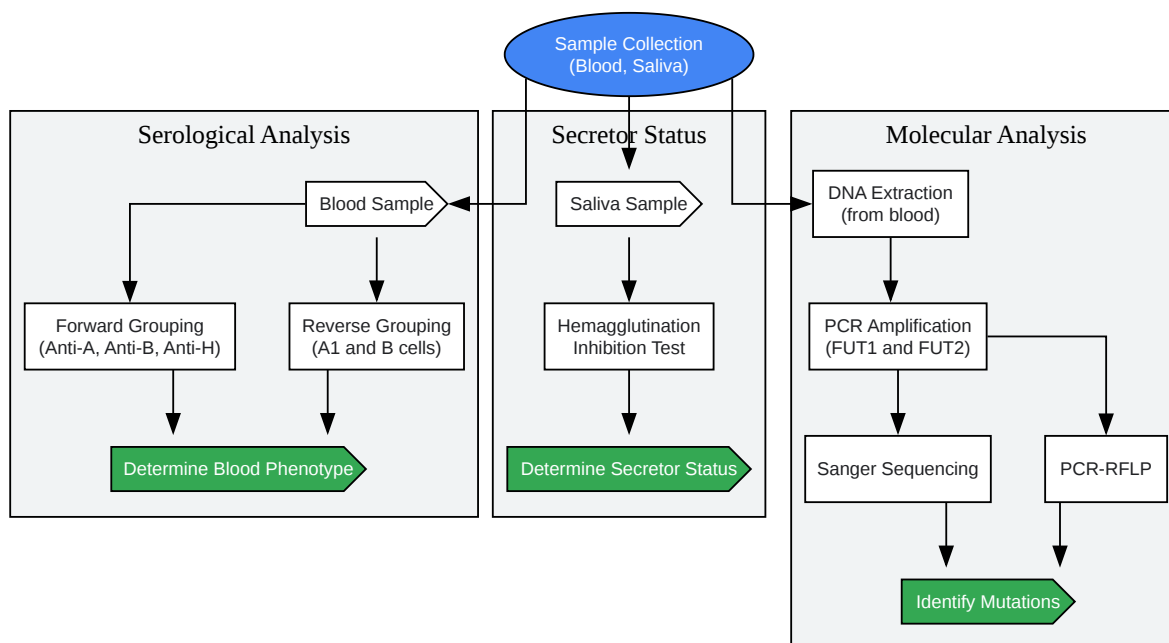
Interpretation: The obtained sequence is compared to the reference sequences of FUT1 and FUT2 to identify any mutations.

Principle: This technique is used to detect specific known mutations that alter a restriction enzyme recognition site.

Methodology:

- The region of the gene containing the mutation of interest is amplified by PCR.
- The PCR product is then incubated with the specific restriction enzyme that recognizes the sequence in the wild-type or mutant allele.
- The digested products are separated by agarose gel electrophoresis.[\[2\]](#)

Interpretation: The pattern of DNA fragments on the gel will differ depending on whether the restriction site is present or absent, allowing for the determination of the genotype.[\[9\]](#)



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Workflow of key experimental procedures.

## Fucosyltransferase Enzyme Activity Assay

**Principle:** This assay measures the ability of the FUT1 or FUT2 enzyme to transfer a fucose residue from a donor substrate (GDP-fucose) to an acceptor substrate (a synthetic oligosaccharide).

**Methodology (General Steps):**

- Enzyme Source Preparation:
  - The FUT1 or FUT2 gene is cloned into an expression vector and transfected into a suitable cell line (e.g., COS-1, HEK293T).

- The cells are lysed, and the cell extract containing the recombinant fucosyltransferase is used as the enzyme source.[7]
- Enzyme Reaction:
  - The reaction mixture is prepared containing a buffer, the enzyme extract, the acceptor substrate (e.g., a pyridylaminated oligosaccharide), and the donor substrate (e.g., GDP-fucose, which can be radiolabeled for detection).[7][30]
  - The reaction is incubated at 37°C for a specific period.
- Product Detection and Quantification:
  - The reaction is stopped, and the fucosylated product is separated from the unreacted substrates using methods like high-performance liquid chromatography (HPLC) or by capturing the product on a solid phase.[7]
  - The amount of product is quantified, for example, by measuring the incorporated radioactivity if a radiolabeled donor was used.[30]

## Conclusion

The expression of the H antigen is a complex process governed by the interplay of the FUT1 and FUT2 genes. Mutations in FUT1 lead to the rare but clinically significant Bombay and para-Bombay phenotypes, which pose challenges for blood transfusion. A thorough understanding of the molecular genetics and biochemistry of the H system is essential for accurate diagnosis and management of these conditions. The experimental protocols outlined in this guide provide a framework for the serological and molecular investigation of H antigen expression and deficiency, aiding researchers and clinicians in this specialized area of transfusion medicine and human genetics.

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- To cite this document: BenchChem. [The Genetic Basis of H Antigen Expression and Deficiency: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548154#genetic-basis-of-h-antigen-expression-and-deficiency]

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